3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound characterized by multiple functional groups, including piperazine, pyridine, and a nitrile moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural similarities to known bioactive molecules.
The compound can be classified under the category of organic nitrogen compounds and is specifically categorized as a pyrazine derivative. It is synthesized through multi-step organic reactions involving various intermediates and reagents. The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol.
The synthesis of 3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile typically involves several key steps:
The molecular structure of 3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 416.5 g/mol |
IUPAC Name | 3-[4-[4-(4-pyridin-2-yl)piperazin-1-yl]but-2-yneoxy]piperidin-1-yl]pyrazine-2-carbonitrile |
InChI | InChI=1S/C24H28N6O/c25... |
InChI Key | IVMRSWCEUDKMFE-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=C(N=CC=C4)C#N |
This data reveals the complexity and diversity of functional groups present in the molecule, contributing to its potential reactivity and biological activity.
The compound's reactivity can be attributed to its functional groups, particularly the nitrile and alkyne moieties. Potential chemical reactions include:
These reactions highlight the versatility of this compound in synthetic organic chemistry, allowing for the development of new derivatives with potentially improved properties.
The mechanism of action for 3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yen}-1-yloxy)piperidin-1-yloxy]pyrazine -2-carbonitrile involves interactions with specific molecular targets such as enzymes or receptors.
The compound may act as an inhibitor or activator of these targets, influencing various biological pathways including signal transduction and metabolic processes. Its structural features suggest potential activity against certain kinases or G-protein coupled receptors, making it a candidate for further pharmacological studies.
The physical properties of 3-[4-({4-[4-(pyridin -2 -yl)piperazin -1 -yl]but -2 -yn -1 -yl}oxy)piperidin -1 -yl]pyrazine -2 -carbonitrile include:
Chemical properties are influenced by its functional groups, allowing for diverse reactivity patterns suitable for further modifications .
3-[4-{(4-[4-(pyridin -2 -yl)piperazin -1 -yl]but -2 -yn -1 -yl}oxy)piperidin -1 -yl]}pyrazine -2 -carbonitrile has several notable applications in scientific research:
These applications underscore the compound's relevance across multiple fields within scientific research, particularly in developing new drugs and materials .
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5